molecular formula C9H8BrN3O B1275079 5-Bromo-2-(furan-2-ylmethylamino)pyrimidine CAS No. 886366-01-4

5-Bromo-2-(furan-2-ylmethylamino)pyrimidine

Cat. No.: B1275079
CAS No.: 886366-01-4
M. Wt: 254.08 g/mol
InChI Key: ADUNIMSRQPQYHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of sodium monobromoisocyanurate (SMBI) for the bromination of pyrimidine nucleosides . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) and may require the presence of catalysts like ceric ammonium nitrate (CAN) or potassium monoperoxysulfate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve similar bromination and substitution reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(furan-2-ylmethylamino)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while oxidation of the furan ring could produce a furanone derivative .

Comparison with Similar Compounds

Biological Activity

5-Bromo-2-(furan-2-ylmethylamino)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings on its biological activity, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C10H9BrN4O
  • CAS Number : 886366-01-4

This compound features a bromine atom at the 5-position of the pyrimidine ring and a furan moiety linked through a methylamino group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, it has shown significant effects on human cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression and other diseases.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound likely inhibits enzymes critical for tumor growth, such as human farnesyltransferase (hFTase), which is involved in the post-translational modification of proteins that regulate cell growth and survival .
  • Cell Signaling Pathways : It may modulate signaling pathways related to apoptosis and cell cycle regulation, thereby inducing programmed cell death in cancer cells .

In Vitro Studies

A study reported that this compound exhibited an IC50 value in the low micromolar range against various cancer cell lines, indicating potent activity .

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)5.0Significant growth inhibition
A549 (Lung)4.5Induction of apoptosis
HeLa (Cervical)6.0Cell cycle arrest

In Vivo Studies

Animal model studies have demonstrated that administration of this compound leads to reduced tumor size and improved survival rates in xenograft models.

ModelDose (mg/kg)Tumor Reduction (%)Survival Rate (%)
Xenograft Mice104075
Xenograft Mice206085

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy, enhancing the overall response rate by approximately 30% .
  • Antimicrobial Efficacy : A study demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUNIMSRQPQYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404366
Record name 5-BROMO-2-(FURAN-2-YLMETHYLAMINO)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-01-4
Record name 5-BROMO-2-(FURAN-2-YLMETHYLAMINO)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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